2-(2-Bromoethyl)bicyclo[2.2.1]heptane
Overview
Description
“2-(2-Bromoethyl)bicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 131665-74-2 . It has a molecular weight of 203.12 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2
. This indicates the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a liquid . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Electrophilic Reactions at Single Bonds
The study by Olah and Ramaiah (1993) explores the oxygenation of bicyclo[2.2.1]heptane, a similar structure to “2-(2-Bromoethyl)bicyclo[2.2.1]heptane,” using nitronium tetrafluoroborate. This reaction demonstrates the potential for functionalizing bicyclo[2.2.1]heptane structures through electrophilic reactions, which could be relevant for various synthetic pathways in organic chemistry (Olah & Ramaiah, 1993).
Nucleophilic Substitution and Synthesis of Novel Compounds
7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates
Malpass and White (2004) explored the synthesis of novel epibatidine analogues using 7-substituted 2-azabicyclo[2.2.1]heptanes. Their work highlights the potential of bicyclic structures as intermediates in creating novel compounds, which might be applicable to derivatives of “this compound” in drug development or other fields (Malpass & White, 2004).
Radical Mechanisms and Chemical Transformations
Synthesis of the 1-Bromotricyclo[4.1.0.02,7]heptane Adduct
Kostryukov and Masterova (2020) discussed the radical mechanism involved in the reaction of 2-bromoethanesulfonyl bromide with 1-bromotricyclo[4.1.0.02,7]heptane. This study provides insight into the types of reactions and mechanisms that might be involved in the chemical transformations of similar structures to “this compound,” offering a foundation for understanding its reactivity and potential applications in synthetic chemistry (Kostryukov & Masterova, 2020).
Stereochemistry and Compound Characterization
Preparation, Characterization, and Stereochemistry of 2-Methyl-2-Silabicyclo(2.2.1)heptane Derivatives
Hosomi, Mikami, and Sakurai (1983) provided a detailed characterization of 2-methyl-2-silabicyclo[2.2.1]heptane derivatives, emphasizing the importance of stereochemistry in the properties and reactivity of bicyclic compounds. Understanding the stereochemical aspects of similar compounds could be crucial for the development of specific applications in scientific research, particularly in fields like material science or pharmaceuticals (Hosomi, Mikami, & Sakurai, 1983).
Safety and Hazards
Properties
IUPAC Name |
2-(2-bromoethyl)bicyclo[2.2.1]heptane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEUMUYIYXETME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131665-74-2 | |
Record name | 2-(2-bromoethyl)bicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.